1-Ethynyl-6-methylcyclohex-2-en-1-ol

Description

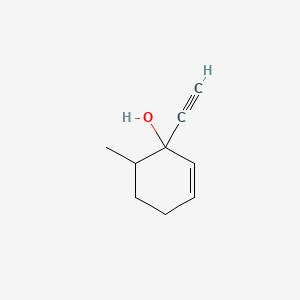

1-Ethynyl-6-methylcyclohex-2-en-1-ol is a bicyclic monoterpenoid alcohol characterized by a cyclohexene ring substituted with a methyl group at position 6, an ethynyl (sp-hybridized) group at position 1, and a hydroxyl group at position 1. Limited direct experimental data exist for this compound, but structural analogs and reaction mechanisms from related cyclohexenol derivatives provide insights into its properties .

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-ethynyl-6-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,5,7-8,10H,4,6H2,2H3 |

InChI Key |

ZWIWREOGENECMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC=CC1(C#C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethynyl-6-methylcyclohex-2-en-1-ol can be achieved through several routes. One common method involves the dehydrohalogenation of ω-halogenodienes, such as 1-(2-chlorovinyl)-2-methylcyclohexene, using a strong base . This reaction typically requires anhydrous conditions and elevated temperatures to ensure the elimination of hydrogen halide and formation of the ethynyl group.

Industrial production methods may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation to introduce the hydroxyl group. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-6-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as Pd/C (Palladium on carbon).

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

These reactions yield various products, including cyclohexanones, cyclohexenes, and substituted cyclohexanols, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-6-methylcyclohex-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-6-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the biological activity of the compound.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

- The ethynyl group in the target compound enhances acidity of the adjacent hydroxyl group (due to electron-withdrawing effects), contrasting with the isopropenyl group in 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, which is electron-neutral and less polar .

- The ester and ketone groups in ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate enable nucleophilic reactions (e.g., hydrolysis), unlike the hydroxyl-dominated reactivity of the target compound .

Synthetic Pathways: Cyclohexenol derivatives like the target compound may be synthesized via aldol-like cyclizations or ene reactions, whereas ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates are synthesized via Claisen-Schmidt condensations under basic conditions (e.g., sodium ethoxide in ethanol) .

Physical Properties :

Reactivity and Stability

- This compound is hypothesized to undergo Huisgen cycloadditions with azides, leveraging the ethynyl group’s triple bond. This contrasts with 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol , which is more prone to acid-catalyzed dehydration to form cyclic ethers .

- The naphthyl-substituted cyclohexenecarboxylate in demonstrates stability under reflux conditions (70–80°C), suggesting that the target compound may also tolerate moderate thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.